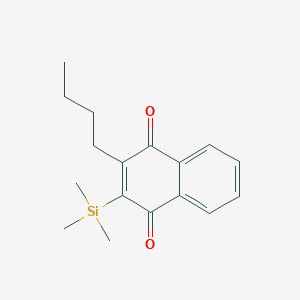
2-Butyl-3-(trimethylsilyl)naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Naphthalenedione,2-butyl-3-(trimethylsilyl)- is a derivative of naphthoquinone, a class of organic compounds known for their diverse chemical properties and applications This compound is characterized by the presence of a butyl group at the 2-position and a trimethylsilyl group at the 3-position of the naphthalenedione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction involves the coupling of a boron reagent with a halogenated naphthoquinone derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Naphthalenedione,2-butyl-3-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The butyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state naphthoquinone derivatives, while reduction can produce hydroquinone derivatives.
Aplicaciones Científicas De Investigación
1,4-Naphthalenedione,2-butyl-3-(trimethylsilyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating diseases such as multiple sclerosis.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,4-Naphthalenedione,2-butyl-3-(trimethylsilyl)- involves its interaction with molecular targets and pathways within biological systems. For example, derivatives of naphthoquinone have been shown to modulate immune responses by promoting the expansion of CD8+ T cells and inhibiting the development of Th1 and Th17 cells . These interactions can lead to therapeutic effects in autoimmune diseases such as multiple sclerosis.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1,4-Naphthalenedione: Known for its immunomodulatory properties and potential therapeutic applications.
1,4-Naphthoquinone: The parent compound, widely studied for its chemical reactivity and biological activities.
Menadione (Vitamin K3): A synthetic naphthoquinone used as a vitamin K precursor.
Uniqueness
1,4-Naphthalenedione,2-butyl-3-(trimethylsilyl)- is unique due to the presence of both butyl and trimethylsilyl groups, which can influence its chemical reactivity and biological activities. These functional groups can enhance the compound’s stability and solubility, making it a valuable molecule for various applications.
Propiedades
Número CAS |
75909-64-7 |
|---|---|
Fórmula molecular |
C17H22O2Si |
Peso molecular |
286.44 g/mol |
Nombre IUPAC |
2-butyl-3-trimethylsilylnaphthalene-1,4-dione |
InChI |
InChI=1S/C17H22O2Si/c1-5-6-9-14-15(18)12-10-7-8-11-13(12)16(19)17(14)20(2,3)4/h7-8,10-11H,5-6,9H2,1-4H3 |
Clave InChI |
ZMTWCXFHFPLONH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C(=O)C2=CC=CC=C2C1=O)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide](/img/structure/B14015151.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B14015160.png)


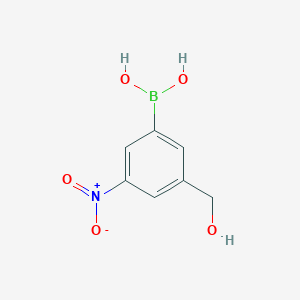
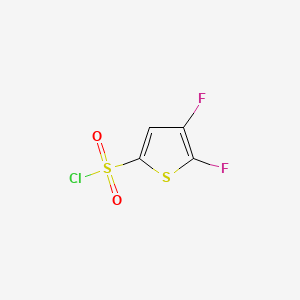
![9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione](/img/structure/B14015190.png)
![Methyl 3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B14015195.png)
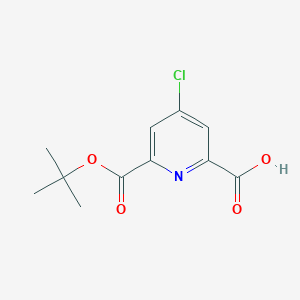
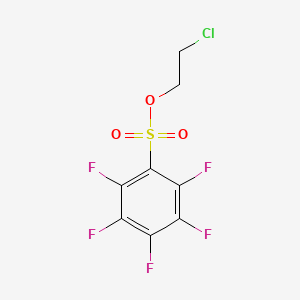
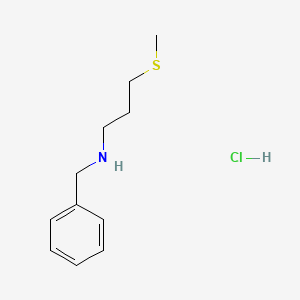
![(5E)-5-[2-(2-Ethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14015211.png)
